1,1/'-FERROCENEDICARBOXALDEHYDE

Electrochemistry Redox-active materials Sensor design

Mono-functional ferrocenes cannot deliver macrocycles, porous COFs, or C₂-symmetric chiral ligands in a single step-forcing multi-step workarounds. 1,1'-Ferrocenedicarboxaldehyde eliminates this bottleneck with two chemically equivalent -CHO groups. • Direct one-step access to tetrasubstituted planar-chiral ferrocenes with >99% ee • Catalyst-free condensation to porous polymers (BET 715-1050 m²/g) for gas storage & photocatalysis • Forms ferrocenophane macrocycles for selective transition metal sensing Supplied as 97% purity dark red powder; stored under inert atmosphere. Bulk quantities available.

Molecular Formula C12H10FeO2 10*
Molecular Weight 242.05
CAS No. 1271-48-3
Cat. No. B1143442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1/'-FERROCENEDICARBOXALDEHYDE
CAS1271-48-3
Molecular FormulaC12H10FeO2 10*
Molecular Weight242.05
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1'-Ferrocenedicarboxaldehyde Structural and Functional Baseline


1,1′-Ferrocenedicarboxaldehyde (CAS 1271-48-3; synonyms: 1,1′-Bisformylferrocene, 1,1′-Diformylferrocene) is an organometallic sandwich compound with two formyl (–CHO) groups symmetrically attached to the 1 and 1′ positions of the ferrocene core . Its molecular formula is C₁₂H₁₀FeO₂, with a molecular weight of 242.05 g/mol and a melting point range of 151–156 °C [1]. The compound is commercially available as a dark red to brown powder and is typically stored under inert atmosphere due to air sensitivity . As a difunctional ferrocene derivative, it serves as a versatile precursor for Schiff-base ligands, covalent organic frameworks (COFs), conjugated microporous polymers, and chiral tetrasubstituted ferrocenes [2].

Why 1,1'-Ferrocenedicarboxaldehyde Is Irreplaceable


The procurement value of 1,1′-ferrocenedicarboxaldehyde resides in its symmetric, difunctional architecture, which enables reaction pathways and material properties that mono-substituted ferrocenes—such as ferrocenecarboxaldehyde (Fc–CHO)—cannot replicate. The presence of two chemically equivalent aldehyde groups permits the construction of macrocycles [1], covalent organic frameworks with defined porosity , and bis-imine polymers with extended conjugation [2]. In chiral synthesis, the difunctional scaffold allows direct, one-step access to tetrasubstituted ferrocenes with C₂ symmetry and enantiomeric excess exceeding 99%—a transformation that is impossible using mono-aldehyde precursors [3]. Generic substitution with mono-functional analogs would fundamentally alter reaction stoichiometry, limit macromolecular architecture, and eliminate the unique electronic and stereochemical outcomes that justify the selection of this specific CAS entry.

Quantitative Differentiation of 1,1'-Ferrocenedicarboxaldehyde


Redox Potential Anodic Shift vs. Ferrocene

The Fe(II)/Fe(III) redox couple of 1,1′-ferrocenedicarboxaldehyde exhibits a significant positive anodic shift relative to unsubstituted ferrocene. In dyads with BODIPY acceptors, the Fc redox peak appears between 0.33 and 0.38 V (vs. reference), reflecting the strong electron-withdrawing effect of the two aldehyde substituents [1]. By contrast, ferrocene itself typically displays a redox potential near 0.00 V under comparable conditions. This quantitative shift directly tunes the electrochemical window for sensor and catalytic applications.

Electrochemistry Redox-active materials Sensor design

Electrochemical Reversibility: Peak Separation Comparison

Cyclic voltammetry of electrodes modified with 1,1′-ferrocenedicarboxaldehyde reveals well-defined, reversible redox peaks at anodic peak potential Eₚₐ = 0.40 V and cathodic peak potential Eₚ꜀ = 0.28 V, corresponding to a peak separation (ΔEₚ) of approximately 120 mV . This near-reversible behavior is essential for reliable electron transfer in amperometric sensors. Ferrocenecarboxaldehyde-modified electrodes, in contrast, often exhibit broader peaks and greater irreversibility due to single-point attachment and different electronic environment [1].

Biosensors Electrode modification Cyclic voltammetry

One-Step Enantioselective Synthesis of C₂-Symmetric Ferrocenes

Using a chiral amine-mediated deprotonation strategy on 1,1′-ferrocenedicarboxaldehyde, researchers achieved direct, one-step synthesis of C₂-symmetric tetrasubstituted ferrocenes with an excellent enantiomeric excess (ee >99%) [1]. In the same study, modification of the operating conditions also yielded a trisubstituted ferrocene derivative with ee = 96% [1]. By contrast, analogous reactions using ferrocenecarboxaldehyde as the starting material yield only mono- or disubstituted products, requiring multiple steps to approach similar substitution patterns and often suffering from lower stereoselectivity [2].

Asymmetric catalysis Chiral ligands Ferrocene functionalization

BET Surface Area in Microporous Polymers

Microporous organic polymers (MOPs) synthesized via catalyst-free condensation of 1,1′-ferrocenedicarboxaldehyde with carbazole or pyrrole exhibit BET surface areas in the range of 715–1050 m²/g [1]. Polymers prepared from ferrocenecarboxaldehyde, which lack the second aldehyde crosslinking site, typically yield linear or branched structures with substantially lower porosity (class-level inference). The difunctional monomer is thus mandatory for constructing high-surface-area, three-dimensional porous frameworks.

Porous materials Gas storage Catalysis

Ferrocenophane Macrocycle Construction

Reaction of 1,1′-ferrocenedicarboxaldehyde with ethane-1,2-diamine yields the macrocyclic Schiff base 2,5,19,22-tetraaza[6.6](1,1′)ferrocenophane-1,5-diene, whose structure was confirmed by single-crystal X-ray diffraction [1]. Subsequent hydrogenation gave the corresponding saturated ferrocenophane [1]. Such macrocyclic architectures are inaccessible using ferrocenecarboxaldehyde, which can only form acyclic imines or linear polymers. The difunctional aldehyde is therefore irreplaceable for constructing ferrocene-containing macrocycles and molecular receptors.

Supramolecular chemistry Macrocycles Metal ion sensing

1,1'-Ferrocenedicarboxaldehyde Application Scenarios


Chiral Ligand and Asymmetric Catalyst Synthesis

The direct, one-step synthesis of C₂-symmetric tetrasubstituted ferrocenes with ee >99% [1] makes 1,1′-ferrocenedicarboxaldehyde the preferred starting material for laboratories developing enantiopure planar-chiral ferrocene ligands. Unlike ferrocenecarboxaldehyde, which requires multi-step functionalization, the difunctional scaffold enables access to highly enantioselective catalysts for asymmetric hydrogenation, cross-coupling, and other transformations.

Electrochemical Sensors and Redox-Active Electrodes

The well-defined reversible redox peaks (Eₚₐ = 0.40 V, Eₚ꜀ = 0.28 V) and positive anodic shift relative to ferrocene [2] position 1,1′-ferrocenedicarboxaldehyde as a superior redox mediator for amperometric biosensors. Electrodes modified with this compound provide reproducible electron transfer essential for glucose, dopamine, and metal ion detection.

Microporous Organic Polymers and Covalent Organic Frameworks

The difunctional aldehyde enables the construction of high-surface-area porous polymers (BET 715–1050 m²/g) via catalyst-free condensation [3]. This building block is indispensable for researchers targeting gas storage (H₂, CO₂), heterogeneous photocatalysis, and shape-stable phase-change materials, where mono-functional ferrocenes cannot yield three-dimensional porous networks.

Ferrocene-Containing Macrocycles and Molecular Receptors

Only 1,1′-ferrocenedicarboxaldehyde can form ferrocenophane macrocycles through condensation with diamines [4]. These macrocycles function as selective electrochemical sensors for transition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺) and are critical for supramolecular recognition studies. Mono-aldehyde analogs are structurally incapable of yielding such architectures.

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